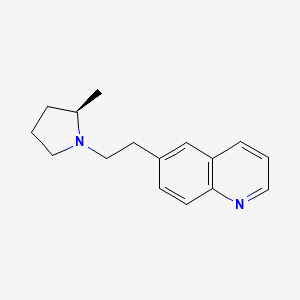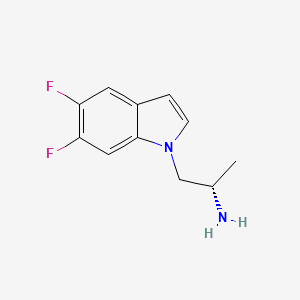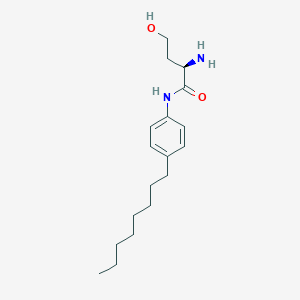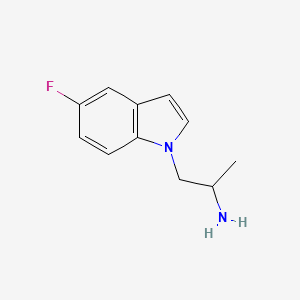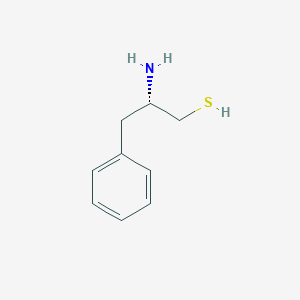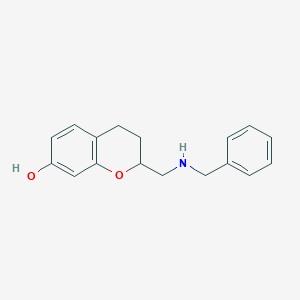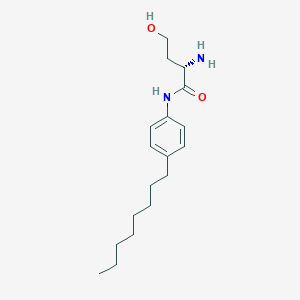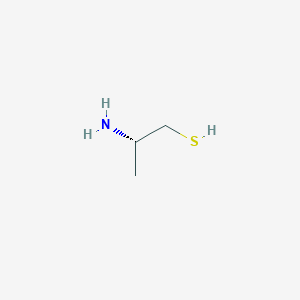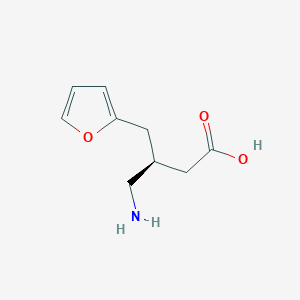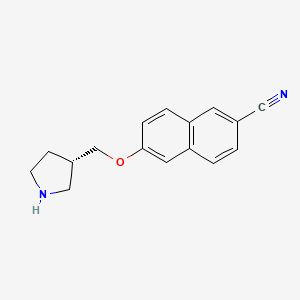![molecular formula C8H16N2S B10838731 (S)-3-Propyl-[1,4]thiazepan-(5E)-ylideneamine](/img/structure/B10838731.png)
(S)-3-Propyl-[1,4]thiazepan-(5E)-ylideneamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-Propyl-[1,4]thiazepan-(5E)-ylideneamine is a heterocyclic compound that contains a thiazepane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Propyl-[1,4]thiazepan-(5E)-ylideneamine typically involves the formation of the thiazepane ring followed by the introduction of the propyl group and the ylideneamine functionality. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the cyclization of a suitable amine with a thioester can yield the thiazepane ring .
Industrial Production Methods
Industrial production methods for this compound may involve the use of high-throughput synthesis techniques and optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3-Propyl-[1,4]thiazepan-(5E)-ylideneamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazepane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols .
Applications De Recherche Scientifique
(S)-3-Propyl-[1,4]thiazepan-(5E)-ylideneamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Potential applications include the development of new pharmaceuticals, particularly those targeting neurological disorders.
Industry: It can be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of (S)-3-Propyl-[1,4]thiazepan-(5E)-ylideneamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Thiazepan-5-one: A related compound with a similar thiazepane ring structure.
7-Phenyl-1,4-thiazepan-5-one: Another compound with a thiazepane ring, but with a phenyl group instead of a propyl group.
Uniqueness
(S)-3-Propyl-[1,4]thiazepan-(5E)-ylideneamine is unique due to its specific substitution pattern and the presence of the ylideneamine functionality. This gives it distinct chemical and biological properties compared to other thiazepane derivatives .
Propriétés
Formule moléculaire |
C8H16N2S |
|---|---|
Poids moléculaire |
172.29 g/mol |
Nom IUPAC |
(3S)-3-propyl-2,3,6,7-tetrahydro-1,4-thiazepin-5-amine |
InChI |
InChI=1S/C8H16N2S/c1-2-3-7-6-11-5-4-8(9)10-7/h7H,2-6H2,1H3,(H2,9,10)/t7-/m0/s1 |
Clé InChI |
SWOQAUBWIBZBLQ-ZETCQYMHSA-N |
SMILES isomérique |
CCC[C@H]1CSCCC(=N1)N |
SMILES canonique |
CCCC1CSCCC(=N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R,4E)-2-[(naphthalen-2-ylcarbonyl)amino]-5-phenylpent-4-enoic acid](/img/structure/B10838648.png)
